molecular formula C23H34N2O3 B030425 Finasteride Carboxaldehyde CAS No. 154387-61-8

Finasteride Carboxaldehyde

Cat. No. B030425
M. Wt: 386.5 g/mol
InChI Key: GWKLHNVFRBYLTN-WSBQPABSSA-N
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Description

Finasteride Carboxaldehyde is a derivative of Finasteride, a synthetic 4-azasteroid. It is primarily known for its role in inhibiting 5 alpha-reductase, an enzyme involved in steroid metabolism.

Synthesis Analysis

  • Synthesis from Pregnenolone : Finasteride is synthesized from pregnenolone through multiple steps, including the formation of 3 carbonyl 4 androstene 17β carboxylic acid, followed by reaction with oxalyl chloride and t-butyl amine. This process involves ring cleavage and subsequent closure, hydrogenation, and dehydrogenation steps to yield Finasteride with an overall yield of 16% (Jin, 2003).
  • Other Synthesis Methods : Various methods have been developed for the synthesis of Finasteride, including those involving pregnenolone acetic ester, hypobromous acid oxidation, and Oppenauer oxidation (Wu Qiu-ye, 2007).

Molecular Structure Analysis

Finasteride's molecular structure includes a rigid steroid skeleton adopting a half-chair/chair/chair/half-chair conformation with two peptide groups influencing intermolecular contacts. The structure is further characterized by different hydrogen-bond interactions (Wawrzycka et al., 1999).

Chemical Reactions and Properties

  • Mechanism-Based Inhibition : Finasteride acts as a mechanism-based inhibitor of human prostate steroid 5α-reductase, forming an enzyme-bound NADP−dihydrofinasteride adduct (Bull et al., 1996).
  • Metabolism : Finasteride is metabolized through hydroxylation at the t-butyl group, with omega-aldehyde finasteride as an intermediate (Huskey et al., 1995).

Physical Properties Analysis

Finasteride forms different crystalline forms and molecular complexes, with its physical properties influenced by the solvent used for crystallization and the temperature conditions. The polymorphs of Finasteride show different IR spectra (Othman et al., 2007).

Chemical Properties Analysis

Finasteride's chemical properties are characterized by its interactions with various solvents and its ability to form inclusion complexes, significantly affecting its solubility and bioavailability (Mady & Aly, 2017).

Safety And Hazards

Finasteride is harmful if swallowed and may damage fertility or the unborn child . It should never be taken by a woman or a child . Special care must be taken during the manipulation, manufacture, and storage of this pharmaceutical drug .

properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLHNVFRBYLTN-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570310
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Finasteride Carboxaldehyde

CAS RN

154387-61-8
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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